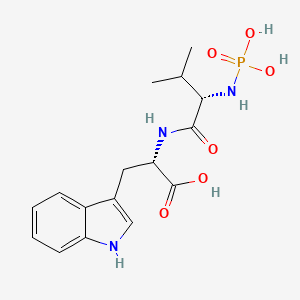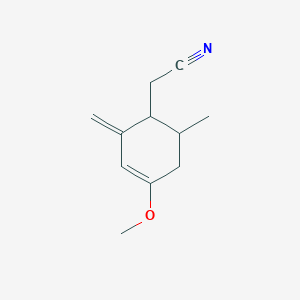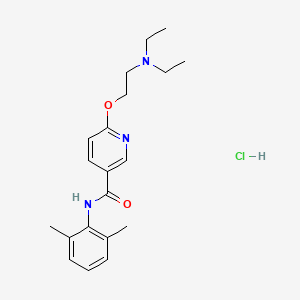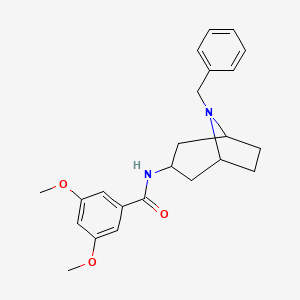
1-Chlorooctan-2-YL methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: 1-Octanol derivatives.
Hydrolysis: 1-Chlorooctan-2-ol and methanol.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:
1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.
Octyl methyl carbonate:
1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
78241-79-9 |
|---|---|
Fórmula molecular |
C10H19ClO3 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
1-chlorooctan-2-yl methyl carbonate |
InChI |
InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3 |
Clave InChI |
VJPCMOAQRZYZIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCl)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)



![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)






